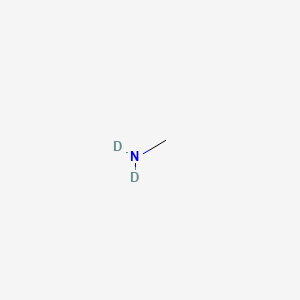
Methylamine-N,N-d2
Overview
Description
Methylamine-N,N-d2 is a variant of methylamine where the hydrogen atoms attached to the nitrogen are replaced with deuterium (D), an isotope of hydrogen . It has a linear formula of CH3ND2 and a molecular weight of 33.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon atom bonded to three hydrogen atoms and a nitrogen atom. The nitrogen atom is further bonded to two deuterium atoms .
Scientific Research Applications
1. Understanding of Structure and Stability in Biological Systems
Methylamine is crucial in understanding the central nervous system disturbances in renal and hepatic disease. Research has focused on its hydration clusters, revealing insights into the structure and stability of systems consisting of methylamine and water molecules. This is important for understanding how methylamine and similar molecules interact with water in organisms, which is key in biological systems containing amino functional groups (Lv et al., 2015).
2. Surface Chemistry and Adsorption Studies
Studies have examined the adsorption of methylamine on surfaces like Si(100)-2×1, using techniques like density functional theory (DFT) and spectroscopy. Understanding these adsorption processes is crucial in materials science and surface chemistry, as it helps reveal how molecules like methylamine interact with various surfaces, which has implications in fields like semiconductor manufacturing and surface coatings (Mui et al., 2001).
3. Catalysis and Chemical Synthesis
Methylamine derivatives find extensive use in chemical industries, with research focusing on their synthesis through reductive methylation reactions. The development of catalysts and new methodologies for synthesizing N-methylamines is a significant area of research, impacting pharmaceuticals, agrochemicals, and material sciences (Goyal et al., 2021).
4. Interaction with Biological Systems and Neurological Effects
Methylamine's role in feeding behavior and its interaction with the dopaminergic system in organisms like chickens have been studied, highlighting its neurological effects. This research is valuable in understanding how endogenous amines control food intake, which could have implications in studying eating disorders and animal husbandry (Mahzouni et al., 2016).
5. Atmospheric and Environmental Impacts
Research on methylamine includes its effects on atmospheric aerosols and its role as a nitrogen source in marine environments. These studies are significant in understanding the environmental and atmospheric chemistry of methylamines, which affects climate change, air quality, and marine biology (Taubert et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Methylamine-N,N-d2, also known as N,N-dideuteriomethanamine, is a compound with a molecular weight of 33.07 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Methylamine, a related compound, has been shown to interact with the ammonia channel in escherichia coli .
Mode of Action
Methylamine is known to be formed endogenously and metabolized to formaldehyde . It’s plausible that this compound may have a similar interaction with its targets, leading to changes at the molecular level.
Biochemical Pathways
This compound likely participates in similar biochemical pathways as methylamine. Methylotrophic bacteria, for example, have two distinct pathways for methylamine oxidation: the periplasmic methylamine dehydrogenase (MaDH) and the cytoplasmic N-methylglutamate (NMG) pathway . These pathways play distinct roles in the metabolism of methylamine, with the NMG pathway enabling nitrogen N-assimilation .
Pharmacokinetics
It’s worth noting that methylamine is a highly water-soluble gas , which may influence the bioavailability of this compound.
Result of Action
The metabolism of methylamine to formaldehyde could potentially lead to various downstream effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methylamine-N,N-d2 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with several enzymes, including methylamine dehydrogenase and amine oxidase. Methylamine dehydrogenase catalyzes the oxidation of this compound to formaldehyde, while amine oxidase facilitates the deamination process, producing ammonia and hydrogen peroxide. These interactions are crucial for understanding the metabolic fate of this compound and its role in cellular metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in methylamine metabolism, leading to changes in the levels of metabolites such as formaldehyde and ammonia. These changes can impact cellular functions, including energy production and detoxification processes. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with methylamine dehydrogenase involves the formation of a covalent bond between the enzyme and the substrate, leading to the oxidation of this compound. This process is essential for the subsequent metabolic reactions that occur within the cell. Furthermore, this compound can inhibit or activate certain enzymes, thereby modulating their activity and influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in enzyme activity and metabolite levels. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolite levels. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of metabolic processes. These findings highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methylamine oxidation pathway and the methylglutamate pathway. In the methylamine oxidation pathway, this compound is oxidized by methylamine dehydrogenase to produce formaldehyde, which is further metabolized to formate and carbon dioxide. In the methylglutamate pathway, this compound is converted to N-methylglutamate, which is then metabolized to produce ammonia and other metabolites. These pathways are essential for understanding the metabolic fate of this compound and its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions. The distribution and localization of this compound are critical for its function and effectiveness in biochemical studies .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize to specific compartments within the cell, such as the mitochondria and cytoplasm. This localization is directed by targeting signals and post-translational modifications that guide this compound to its appropriate cellular destinations. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and biochemical reactions .
Properties
IUPAC Name |
N,N-dideuteriomethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933209 | |
| Record name | Methan(~2~H_2_)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.070 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2614-35-9, 14779-52-3 | |
| Record name | Methylamine-N,N-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl(2H3)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methan(~2~H_2_)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


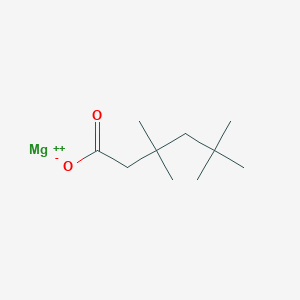
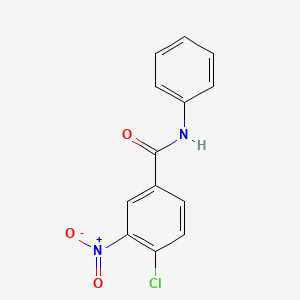
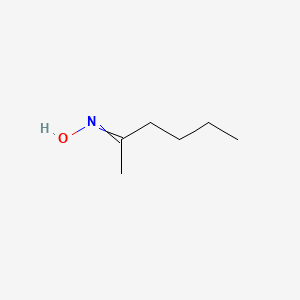



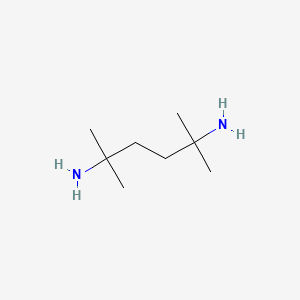
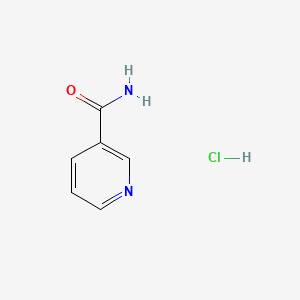
![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)




